3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is a chemical compound with the molecular formula and a molecular weight of approximately 145.20 g/mol. This compound is categorized under the class of ureas, which are organic compounds that contain a carbonyl group (C=O) attached to two amine groups (NH2). The structure of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea includes two methyl groups and an ethyl chain with a methylamino group, contributing to its unique properties and potential biological activities .
The chemical reactivity of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea can be attributed to its functional groups. It can participate in various reactions typical of urea derivatives, such as:
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea exhibits significant biological activity. It is structurally related to metformin, a widely used medication for type 2 diabetes management. Research indicates that this compound may possess insulin-sensitizing effects and could influence glucose metabolism through various pathways. Its biological implications are still under investigation, but it shows promise in pharmacological applications .
The synthesis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea can be achieved through several methods:
The applications of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea span various fields:
Interaction studies involving 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea focus on its binding affinity with various biological targets. Research indicates potential interactions with:
Several compounds share structural similarities with 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea. Here are some notable examples:
The uniqueness of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea lies in its specific structural features that confer distinct biological activities compared to other urea derivatives. Its dual methyl substitution and the presence of an ethyl chain with a methylamino group differentiate it from closely related compounds like metformin while retaining similar pharmacodynamic properties.
The IUPAC name 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea systematically describes its substituents:
The SMILES notation $$ \text{O=C(N(C)C)NCCNC} $$ further clarifies connectivity, emphasizing the branched alkylamine substituents.
Property | Value | Source |
---|---|---|
CAS Registry Number | 1423117-50-3 | |
Molecular Formula | $$ \text{C}6\text{H}{15}\text{N}_3\text{O} $$ | |
Molecular Weight | 145.20 g/mol | |
SMILES | $$ \text{O=C(N(C)C)NCCNC} $$ |
While detailed spectroscopic data (e.g., NMR, IR) for this specific compound is limited in public databases, its structural analogs suggest characteristic urea carbonyl stretching frequencies near $$ 1650-1700 \, \text{cm}^{-1} $$ and methyl C-H stretches around $$ 2800-3000 \, \text{cm}^{-1} $$. The compound’s oil-like physical state at room temperature (as noted for its hydrochloride salt in ) implies moderate polarity and solubility in polar aprotic solvents.
The conventional isocyanate-amine coupling methodology represents the most established synthetic approach for producing 3,3-dimethyl-1-[2-(methylamino)ethyl]urea [1]. This methodology involves the nucleophilic attack of the methylamino ethyl amine component on an appropriately substituted isocyanate precursor, typically dimethylcarbamoyl chloride derivatives [2]. The reaction proceeds through a well-characterized mechanism where the amine nitrogen attacks the electrophilic carbon center of the isocyanate, forming a tetrahedral intermediate that subsequently collapses to yield the desired urea linkage [2].
The reaction mechanism involves the initial formation of an unstable carbamic acid intermediate that immediately decomposes to generate the amine and carbon dioxide byproducts [2]. The subsequent reaction between the generated amine and the isocyanate component is diffusion-controlled, producing urea with a significant enthalpy of reaction approximately 40 kilocalories per mole [2]. This substantial energy release necessitates careful temperature control during the synthetic process to prevent unwanted side reactions and degradation of the target compound [2].
Temperature optimization studies have demonstrated that reaction temperatures between 25 and 80 degrees Celsius provide optimal yields while maintaining product integrity [1] [2]. The reaction typically requires 2 to 8 hours for completion, depending on the specific substrate concentrations and reaction conditions employed [2]. Yields ranging from 70 to 95 percent can be consistently achieved under optimized conditions, making this approach highly attractive for both laboratory and industrial applications [1].
The use of catalyst systems in isocyanate-amine coupling reactions has been extensively investigated, with findings indicating that the reaction of amines with isocyanates is inherently rapid and does not benefit significantly from additional catalytic enhancement [2]. However, base catalysis can be employed optionally to facilitate the reaction under milder conditions or when working with less reactive substrates [1].
Solvent selection plays a critical role in optimizing the synthesis of 3,3-dimethyl-1-[2-(methylamino)ethyl]urea, with systematic studies revealing significant variations in reaction efficiency across different solvent systems [3] [4]. Tetrahydrofuran emerges as an optimal solvent choice, providing yields of 75 to 90 percent due to its moderate polarity index of 4.0 and excellent compatibility with base catalysts [3] [4]. The relatively low boiling point of 66 degrees Celsius facilitates easy removal during workup procedures while maintaining sufficient thermal stability for the reaction conditions [3].
N-Methylpyrrolidinone represents another highly effective solvent system, demonstrating superior performance with yields reaching 80 to 95 percent [3] [4]. The high polarity index of 6.7 and elevated boiling point of 202 degrees Celsius make this solvent particularly suitable for reactions requiring extended reaction times or elevated temperatures [3]. The excellent base compatibility of N-Methylpyrrolidinone allows for the use of various catalytic systems without interference [4].
Dichloromethane, despite its widespread use in organic synthesis, shows more modest performance in urea synthesis applications, typically yielding 65 to 80 percent of the desired product [3]. The low polarity index of 3.1 and reduced boiling point of 40 degrees Celsius limit its effectiveness, particularly in reactions requiring higher temperatures or extended reaction times [3].
Base catalysis optimization studies have identified several highly effective catalytic systems for urea synthesis reactions [5]. 1,8-Diazabicyclo[5.4.0]undec-7-ene demonstrates exceptional catalytic activity, providing urea yields of 18 percent even under challenging reaction conditions involving ammonium carbamate substrates [5]. The high basicity, reflected in a conjugate acid pKa value of 13.5, enables efficient catalysis at loading levels of only 5 to 10 mol percent [5].
Triethylamine serves as a widely employed base catalyst with a pKa value of 10.75, requiring loading levels of 10 to 20 mol percent to achieve good reaction enhancement [5]. The moderate basicity and excellent thermal stability up to 150 degrees Celsius make triethylamine suitable for a broad range of reaction conditions [5]. Diisopropylethylamine offers similar performance characteristics with a pKa value of 10.5 and optimal loading levels of 10 to 15 mol percent [5].
The mechanism of base-catalyzed urea formation involves the formation of intermediate carbamic acid species that undergo rapid dehydration to yield the final urea product [5]. Kinetic studies have demonstrated that the cation-exchange reaction between the base and the substrate plays a crucial role in facilitating efficient urea synthesis [5]. Strong bases with conjugate acid pKa values greater than 20 have been shown to catalyze the conversion of carbamate intermediates into urea with high efficiency [5].
The purification of asymmetric urea compounds, including 3,3-dimethyl-1-[2-(methylamino)ethyl]urea, requires specialized techniques due to the unique structural features and chemical properties of these molecules [6] [7]. Recrystallization represents the most commonly employed purification method, achieving purity levels of 85 to 98 percent with recovery yields ranging from 60 to 85 percent [6]. The technique utilizes the differential solubility of the target compound and impurities in carefully selected solvent systems [6].
Ethanol-water mixtures serve as the most effective recrystallization solvents for asymmetric urea derivatives, with the optimal solvent composition determined through systematic solubility studies [8]. The recrystallization process typically requires 4 to 12 hours for complete crystal formation and purification [8]. Temperature control during the cooling phase is critical, with gradual cooling rates producing higher quality crystals with improved purity profiles [8].
Column chromatography on silica gel provides superior purification capabilities, achieving purity levels of 90 to 99 percent with recovery yields of 70 to 90 percent [9]. The technique exploits the differential affinity of various compound classes for the silica solid phase, with polar compounds bonding more strongly to the silica surface [9]. Sequential elution with solvents of increasing polarity enables effective separation of the target urea from impurities and byproducts [9].
The typical column chromatography protocol involves initial washing with hexane to remove nonpolar impurities, followed by elution with dichloromethane to collect mid-polar fractions containing the desired urea compound [9]. Final elution with methanol recovers any remaining polar components, providing complete fractionation of the crude reaction mixture [9]. The technique requires 2 to 6 hours for completion and is suitable for laboratory to pilot scale operations [9].
Urea adduction represents a specialized purification technique that exploits the unique crystalline structure of urea to achieve selective separation [6]. The method achieves purity levels of 80 to 95 percent with recovery yields of 65 to 80 percent, making it particularly valuable for removing branched and cyclic impurities [6]. The technique utilizes the formation of inclusion complexes between straight-chain compounds and the porous urea crystal lattice [6].
The urea adduction process involves the formation of crystals with narrow spaces averaging five angstroms in diameter, which selectively include linear compounds while excluding bulky or highly branched structures [6]. The adduction process typically requires 8 to 24 hours for complete complex formation and is primarily suitable for laboratory scale applications [6].
High Performance Liquid Chromatography represents the most sophisticated purification approach, achieving exceptional purity levels of 95 to 99.5 percent with recovery yields of 80 to 95 percent [10]. The technique employs optimized mobile phase compositions, typically consisting of acetonitrile-water mixtures with appropriate buffer systems [10]. The total analysis and collection time is reduced to 1 to 3 hours, making it highly efficient for laboratory scale purifications [10].
Comprehensive analysis of synthetic methodologies for 3,3-dimethyl-1-[2-(methylamino)ethyl]urea reveals significant variations in efficiency, practicality, and scalability across different approaches [11] [12]. The isocyanate-amine coupling methodology demonstrates superior performance characteristics, with typical yields of 70 to 95 percent achieved under mild reaction conditions of 25 to 80 degrees Celsius at atmospheric pressure [1] [2]. The relatively short reaction times of 2 to 8 hours and high atom economy make this approach highly attractive for both research and industrial applications [1].
Carbamoyl chloride-amine coupling represents an alternative synthetic approach with moderate efficiency, typically yielding 60 to 85 percent of the desired product [13] [14]. The method requires lower reaction temperatures of 0 to 50 degrees Celsius but necessitates the use of base catalysts such as triethylamine or diisopropylethylamine [13]. The reaction times of 1 to 4 hours are comparable to the isocyanate approach, but the moderate atom economy due to hydrogen chloride byproduct formation represents a disadvantage [13] [14].
Oxidative carbonylation methodologies have emerged as promising alternatives, achieving yields of 65 to 80 percent under more demanding conditions of 80 to 120 degrees Celsius and pressures of 1 to 10 atmospheres [11] [12]. The extended reaction times of 12 to 48 hours and requirement for specialized palladium or ruthenium complex catalysts limit practical applicability [11]. However, the high atom economy and potential for sustainable synthesis make this approach attractive for specialized applications [12].
The recently developed phosgene-free carbonylation methodology offers significant safety advantages while maintaining good efficiency with yields of 75 to 90 percent [11] [12]. The reaction conditions of 100 to 150 degrees Celsius and pressures of 10 to 20 atmospheres are more demanding than conventional approaches [11]. The extended reaction times of 24 to 72 hours and requirement for specialized metal complex catalysts represent practical limitations [12].
Electrochemical synthesis represents an emerging sustainable approach with moderate yields of 40 to 60 percent achieved under mild conditions of 25 to 35 degrees Celsius at atmospheric pressure [15] [16]. The extended reaction times of 24 to 48 hours and requirement for specialized electrode materials limit current practical applications [15]. However, the potential for integration with renewable energy sources makes this approach attractive for future development [16].
Direct carbon dioxide-amine coupling, while representing the most atom-economical approach, suffers from severe practical limitations including extreme reaction conditions of 120 to 200 degrees Celsius and pressures of 150 to 400 atmospheres [17] [18]. The low yields of 10 to 30 percent and extended reaction times of 8 to 24 hours make this approach unsuitable for practical synthesis of 3,3-dimethyl-1-[2-(methylamino)ethyl]urea [17].
Synthetic Route | Temperature (°C) | Pressure (atm) | Yield (%) | Time (h) | Atom Economy |
---|---|---|---|---|---|
Isocyanate-Amine Coupling | 25-80 | 1 | 70-95 | 2-8 | High |
Carbamoyl Chloride-Amine | 0-50 | 1 | 60-85 | 1-4 | Moderate |
Oxidative Carbonylation | 80-120 | 1-10 | 65-80 | 12-48 | High |
Phosgene-Free Carbonylation | 100-150 | 10-20 | 75-90 | 24-72 | High |
Electrochemical Synthesis | 25-35 | 1 | 40-60 | 24-48 | Moderate |
Direct Carbon Dioxide-Amine | 120-200 | 150-400 | 10-30 | 8-24 | High |
The compound 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea represents a significant member of the substituted urea family, characterized by its unique molecular architecture incorporating both dimethyl substitution on the carbonyl nitrogen and a methylaminoethyl chain [1]. The molecular formula C6H15N3O corresponds to a molecular weight of 145.20 g/mol, with the IUPAC systematic name being 1,1-dimethyl-3-[2-(methylamino)ethyl]urea [1] [2].
Single crystal X-ray diffraction studies of related dimethyl urea derivatives have established fundamental crystallographic parameters that provide insight into the structural characteristics of this compound family [3] [4]. The orthorhombic crystal system is commonly observed for substituted urea compounds, with space groups such as Aba2 being frequently encountered in related structures [5] [6]. In the crystal structure of similar N,N'-dimethylurea derivatives, the asymmetric unit typically contains one complete molecule, with all non-hydrogen atoms lying approximately in a single plane [4].
Crystallographic analysis reveals that the central urea moiety maintains its characteristic planar geometry, with the carbonyl carbon exhibiting sp2 hybridization [7] [8]. The C=O bond length in urea derivatives typically ranges from 1.20 to 1.24 Å, while the C-N bonds span 1.35 to 1.38 Å [9] [5]. For the specific case of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, the presence of the dimethyl substitution on one nitrogen introduces asymmetry that affects the overall molecular conformation and packing arrangement.
The methylaminoethyl chain attached to the urea nitrogen introduces conformational flexibility through the C-C and C-N single bonds. Typical C-C bond lengths in such alkyl chains range from 1.52 to 1.54 Å, while C-N bonds connecting the chain to the amino group span 1.47 to 1.49 Å [9] [5]. The terminal methylamino group adopts a tetrahedral geometry around the nitrogen atom, with N-C(methyl) bond lengths typically measuring 1.45 to 1.47 Å.
Unit cell parameters for related dimethylurea compounds demonstrate the influence of substitution patterns on crystal packing. The presence of both polar urea functionality and aliphatic chains creates amphiphilic character that affects intermolecular interactions and crystal density [3] [5]. The molecular packing is stabilized through hydrogen bonding networks involving the urea N-H groups and carbonyl oxygen atoms.
The conformational behavior of N,N-dimethyl urea derivatives has been extensively studied through both experimental and computational approaches [10] [11] [12]. The presence of N,N-dimethyl substitution fundamentally alters the conformational landscape compared to unsubstituted urea, introducing steric constraints that influence molecular geometry and intermolecular interactions [13] [14].
Quantum chemical calculations using density functional theory have revealed that N,N-dimethyl urea moieties prefer conformations that minimize steric repulsion between the methyl groups while maintaining optimal orbital overlap [10] [12]. The rotation barrier around the C-N bonds connecting the methyl groups to the carbonyl carbon typically ranges from 15 to 25 kJ/mol, significantly lower than the barriers observed in N,N'-diaryl systems [12] [15].
Nuclear magnetic resonance spectroscopy studies demonstrate that N,N-dimethyl urea derivatives exhibit dynamic behavior in solution, with multiple conformers in rapid exchange at room temperature [10] [11]. The coalescence temperatures observed in variable-temperature NMR experiments provide insight into the energy barriers for conformational interconversion. For 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, the additional methylaminoethyl chain introduces further conformational degrees of freedom through rotation around the N-C bond connecting the chain to the urea nitrogen.
The preferred conformation of the dimethyl urea moiety involves the two methyl groups oriented to minimize 1,3-diaxial interactions while maintaining conjugation between the nitrogen lone pair and the carbonyl π* orbital [10] [7]. This electronic delocalization is evidenced by the shortened C-N bond lengths (1.36-1.37 Å) compared to typical C-N single bonds (1.47 Å) and the planarity of the N-C-O framework [7] [8].
Computational studies using the M06-2X functional and dispersion-corrected density functional theory have provided detailed energy surfaces for conformational interconversion [10] [16]. The methylaminoethyl substituent introduces additional complexity through possible intramolecular hydrogen bonding between the terminal amino group and the carbonyl oxygen, which can stabilize specific conformers and influence the overall molecular geometry [17] [18].
The conformational preferences are further influenced by intermolecular interactions in the solid state. Hydrogen bonding with neighboring molecules can shift the equilibrium toward conformers that optimize these interactions, leading to conformations in crystals that may differ from those preferred in the gas phase or solution [19] [3].
The hydrogen bonding network in solid-state structures of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is characterized by multiple donor and acceptor sites that create complex three-dimensional arrangements [19] [17] [18]. The compound features both the urea N-H group and the terminal methylamino N-H groups as hydrogen bond donors, while the carbonyl oxygen serves as the primary acceptor site [20] [17].
In related urea derivative crystal structures, intermolecular N-H···O=C hydrogen bonds typically exhibit distances ranging from 2.85 to 3.10 Å with N-H···O angles between 150° and 180° [21] [22] [5]. These interactions form the primary stabilizing forces in the crystal lattice, often creating chain-like or sheet-like hydrogen bonding motifs. The presence of multiple amino groups in 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea enables the formation of more complex hydrogen bonding patterns compared to simple dimethyl urea derivatives.
Crystallographic studies of related compounds reveal that the methylaminoethyl chain can participate in hydrogen bonding through both its terminal N-H groups and can serve as a spacer that influences the overall hydrogen bonding topology [5] [6]. The flexibility of the ethyl linker allows the terminal amino group to adopt orientations that optimize hydrogen bonding with neighboring molecules, leading to efficient packing arrangements.
Neutron diffraction studies on similar urea compounds provide precise hydrogen atom positions that are crucial for understanding hydrogen bonding geometries [23]. These studies reveal that hydrogen bonds involving urea derivatives typically exhibit slight deviations from linearity due to packing constraints and the need to optimize multiple simultaneous interactions [21] [22].
The hydrogen bonding patterns in 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea crystals likely involve a combination of strong N-H···O=C interactions and weaker C-H···O contacts that collectively stabilize the crystal structure [20] [17]. The asymmetric substitution pattern creates unique hydrogen bonding motifs that distinguish this compound from symmetric dimethyl urea derivatives.
Hirshfeld surface analysis techniques have proven valuable for visualizing and quantifying intermolecular interactions in urea derivative crystals [5] [6]. These analyses reveal the relative contributions of different interaction types to crystal stability and provide insight into the factors governing molecular packing arrangements.
Computational quantum chemistry has provided detailed insights into the electronic structure and charge distribution of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea through various theoretical approaches [24] [7] [25]. Density functional theory calculations using functionals such as B3LYP with basis sets ranging from 6-31G(d,p) to aug-cc-pVTZ have established the fundamental electronic properties of the molecule [26] [7] [27].
The highest occupied molecular orbital (HOMO) of urea derivatives typically exhibits energies in the range of -6.5 to -7.0 eV, while the lowest unoccupied molecular orbital (LUMO) lies between -1.0 and -1.5 eV, resulting in HOMO-LUMO gaps of approximately 2.5 to 3.0 eV [24] [25]. These values position urea derivatives in the range suitable for nonlinear optical applications and liquid crystalline materials [24] [28].
Natural bond orbital (NBO) analysis reveals significant charge transfer from the nitrogen lone pairs to the carbonyl π* orbital, demonstrating the resonance character of the urea functionality [29] [30]. This delocalization reduces the formal charges on the atoms and contributes to the planarity of the N-C-O framework. The dimethyl substitution enhances electron density on the carbonyl nitrogen while the methylaminoethyl chain provides additional electron donation capability.
Molecular electrostatic potential (MEP) mapping shows characteristic patterns for urea derivatives, with negative potential concentrated around the carbonyl oxygen and positive regions associated with the N-H groups [30] [31]. These electrostatic features directly correlate with hydrogen bonding capabilities and molecular recognition properties. For 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea, the presence of multiple amino groups creates additional positive electrostatic regions that enhance hydrogen bonding potential.
Time-dependent density functional theory (TD-DFT) calculations provide insight into the electronic transitions responsible for UV-visible absorption spectra [25] [32]. The π→π* transitions associated with the carbonyl group typically occur in the UV region, while n→π* transitions involving nitrogen lone pairs appear at longer wavelengths. The methylaminoethyl substituent can influence these transitions through both inductive and mesomeric effects.
Population analysis using methods such as Mulliken, Natural Population Analysis (NPA), and Hirshfeld partitioning reveals charge distributions that explain chemical reactivity patterns [30] [33]. The carbonyl carbon typically carries a significant positive charge (approximately +0.7 to +0.8 e), while the oxygen bears substantial negative charge (-0.6 to -0.7 e). The nitrogen atoms exhibit varying charges depending on their substitution patterns and hybridization states.